N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine
Description
N¹-Methyl-N¹-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine is a substituted 1,2-benzenediamine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a methyl group paired with a tetrahydro-2H-pyran-4-ylmethyl substituent on the N¹ amine. This compound is structurally distinct due to the combination of a lipophilic trifluoromethyl group and a polar tetrahydropyran moiety, which may enhance solubility and metabolic stability in pharmaceutical applications.
Properties
IUPAC Name |
1-N-methyl-1-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-19(9-10-4-6-20-7-5-10)13-3-2-11(8-12(13)18)14(15,16)17/h2-3,8,10H,4-7,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOPKEYZHMBKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)-1,2-benzenediamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of substituted benzenediamines, characterized by a unique combination of functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉F₃N₂O
- Molecular Weight : 238.30 g/mol
- CAS Number : 1219979-39-1
- Canonical SMILES : CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially affecting their interaction with biological membranes and receptors.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in primary literature; however, its structural analogs and related compounds provide insights into potential activities:
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit tumor growth. For instance, substituted benzenediamines have shown effectiveness in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some benzenediamine derivatives exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. This suggests that this compound may also possess similar effects.
- Neuroprotective Activity : Certain derivatives have been explored for neuroprotective effects against oxidative stress, which is relevant in neurodegenerative diseases. The presence of the tetrahydro-pyran moiety may enhance blood-brain barrier permeability, making it a candidate for neurological applications.
In Vitro Studies
In vitro studies on related compounds have demonstrated:
- Cell Viability Assays : Compounds similar to this compound showed reduced viability in various cancer cell lines at micromolar concentrations.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Anticancer Activity
A study focused on a fluorinated benzenediamine derivative demonstrated its ability to inhibit proliferation in breast cancer cells (MCF-7). The compound induced G0/G1 phase arrest and increased apoptotic markers after 24 hours of treatment.
Case Study 2: Anti-inflammatory Mechanism
Research on a similar compound revealed its role in reducing TNF-alpha levels in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Data Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | C₁₄H₁₉F₃N₂O |
| Molecular Weight | 238.30 g/mol |
| CAS Number | 1219979-39-1 |
| Anticancer Activity | Inhibits cell proliferation in cancer models |
| Anti-inflammatory Effects | Modulates cytokine production |
| Neuroprotective Potential | Enhances resistance to oxidative stress |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and physicochemical properties of the target compound and three analogues:
Key Differences and Implications
Trifluoromethyl vs. Chloro Substituents (Target vs. The chloro analogue (254.76 g/mol) has a lower molecular weight than the estimated ~288.36 g/mol of the target compound, which may influence diffusion rates in biological systems.
Substituent Effects on N¹ Amine (Target vs. 35203-49-7 and 1038734-05-2):
- The tetrahydro-2H-pyran-4-ylmethyl group in the target compound introduces an oxygen atom, likely improving aqueous solubility compared to the simpler methyl group in 35203-49-7.
- The benzyl-ethyl substituents in 1038734-05-2 increase steric bulk, which could reduce binding affinity in enzyme targets compared to the smaller pyran-methyl group in the target compound.
Safety Profiles :
- While the target compound’s hazard class is unspecified, 1038734-05-2 is classified as an irritant due to its benzyl substituent. The pyran group in the target compound may mitigate reactivity compared to benzyl derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
